molecular formula C13H19NO3S B6991474 N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide

Cat. No.: B6991474
M. Wt: 269.36 g/mol
InChI Key: ZMBCFDPHVAWJAN-UHFFFAOYSA-N
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Description

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide is a complex organic compound with a unique structure that includes a sulfonyl group and a phenoxy group

Properties

IUPAC Name

N-[dimethyl(oxo)-λ6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-10-6-5-7-11(2)13(10)17-9-8-12(15)14-18(3,4)16/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBCFDPHVAWJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCC(=O)N=S(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide typically involves the reaction of dimethyl sulfoxide with an appropriate amine under specific conditions. For instance, dimethyl sulfoxide can be reacted with ammonium carbamate in the presence of a catalyst such as PhI(OAc)2 to yield the desired compound . The reaction is carried out in methanol at room temperature, and the product is purified using column chromatography with dichloromethane/methanol as the eluent .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce sulfides.

Scientific Research Applications

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide has several scientific research applications:

    Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins, potentially altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide is unique due to the presence of both a sulfonyl group and a phenoxy group in its structure

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